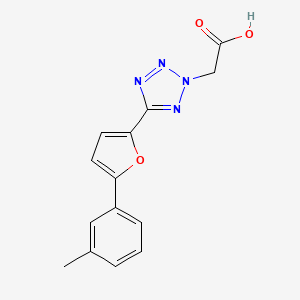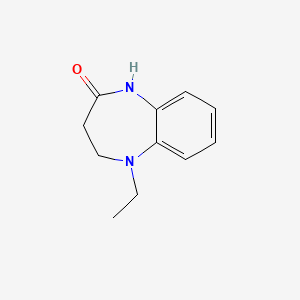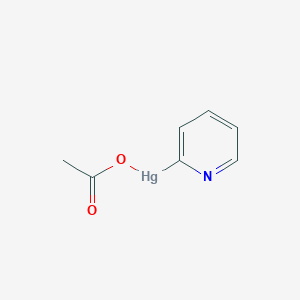
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxohexyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxohexyl)-, ethyl ester is a synthetic compound with a complex molecular structure. It consists of 26 hydrogen atoms, 18 carbon atoms, 2 nitrogen atoms, and 6 oxygen atoms
準備方法
The synthesis of DL-Tyrosine, O-methyl-3-nitro-N-(1-oxohexyl)-, ethyl ester involves several steps. The starting material, DL-Tyrosine, undergoes a series of chemical reactions to introduce the O-methyl, 3-nitro, and N-(1-oxohexyl) groups. The final step involves the esterification of the compound with ethyl alcohol to form the ethyl ester. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the reactions.
化学反応の分析
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxohexyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxohexyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: It is used in biochemical studies to investigate the role of tyrosine derivatives in biological systems.
Industry: It is used in the synthesis of other complex organic compounds for industrial applications.
作用機序
The mechanism of action of DL-Tyrosine, O-methyl-3-nitro-N-(1-oxohexyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxohexyl)-, ethyl ester can be compared with other similar compounds, such as DL-Tyrosine, O-methyl-3-nitro-N-(1-oxododecyl)-, ethyl ester. These compounds share similar structural features but differ in the length of the alkyl chain attached to the nitrogen atom. The unique properties of this compound make it distinct from its analogs and suitable for specific applications .
特性
CAS番号 |
118123-20-9 |
|---|---|
分子式 |
C18H26N2O6 |
分子量 |
366.4 g/mol |
IUPAC名 |
ethyl (2S)-2-(hexanoylamino)-3-(4-methoxy-3-nitrophenyl)propanoate |
InChI |
InChI=1S/C18H26N2O6/c1-4-6-7-8-17(21)19-14(18(22)26-5-2)11-13-9-10-16(25-3)15(12-13)20(23)24/h9-10,12,14H,4-8,11H2,1-3H3,(H,19,21)/t14-/m0/s1 |
InChIキー |
RGTRBYOIYUWIIJ-AWEZNQCLSA-N |
異性体SMILES |
CCCCCC(=O)N[C@@H](CC1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
正規SMILES |
CCCCCC(=O)NC(CC1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















